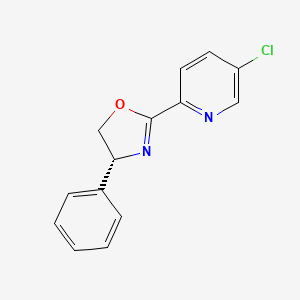

(R)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

(R)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a 4,5-dihydrooxazole core substituted with a phenyl group at the 4-position and a 5-chloropyridin-2-yl group at the 2-position. Its stereochemistry (R-configuration) and structural features make it valuable in asymmetric catalysis, coordination chemistry, and pharmaceutical research . The compound is commercially available with high purity (97%) and CAS number 433-62-9 .

Properties

IUPAC Name |

(4R)-2-(5-chloropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANXXUZGSBWBCJ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the reaction of 5-chloropyridine-2-carboxylic acid with phenylacetonitrile under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a cyclization process to form the dihydrooxazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the dihydrooxazole ring to a more saturated form.

Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted oxazoles, reduced dihydrooxazoles, and derivatives with modified pyridinyl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (R)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibit promising anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . The specific structural features of this compound, including the chloropyridine moiety, may enhance its bioactivity against various cancer cell lines.

1.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and function .

Agrochemical Applications

2.1 Fungicidal Activity

this compound has been explored as a potential agrochemical fungicide. Its structure allows it to interact effectively with fungal pathogens, providing a broad spectrum of activity against phytopathogenic fungi. This is particularly relevant in the context of increasing resistance to conventional fungicides among agricultural pathogens .

Chemical Synthesis and Development

3.1 Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made the preparation of this compound more efficient, utilizing techniques such as microwave-assisted synthesis and green chemistry principles to reduce environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations on the Pyridine Ring

4-Chloropyridin-2-yl vs. 5-Chloropyridin-2-yl

- (R)-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 235742-72-0) differs in the position of the chlorine atom (4- vs. 5-position on pyridine). This positional isomerism impacts electronic properties and steric interactions. The 5-chloro derivative may exhibit enhanced electron-withdrawing effects due to proximity to the nitrogen atom, influencing catalytic activity or binding affinity .

Trifluoromethyl Substitution

- (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1192019-22-9) replaces chlorine with a trifluoromethyl (-CF₃) group. Its molecular weight (292.26 g/mol) is higher than the chloro analog (268.72 g/mol), which may affect solubility .

Methoxy and Methyl Substitutions

- (R)-2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 2757082-89-4) introduces methoxy (-OCH₃) and methyl (-CH₃) groups.

Modifications to the 4-Phenyl Group

4-Isopropyl Substitution

- (R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole replaces the phenyl group with an isopropyl (-CH(CH₃)₂) moiety. This substitution reduces aromaticity and increases hydrophobicity, which could enhance membrane permeability in bioactive compounds .

Benzyl and Benzhydryl Derivatives

- (R)-2-(6-Benzylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L4) and (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L5) feature bulky aromatic substituents on the pyridine ring. These modifications improve π-π stacking interactions and are often used in chiral ligands for asymmetric catalysis .

Heterocycle Replacements

Benzo[b]thiophen-2-yl vs. Pyridin-2-yl

- 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibit broad-spectrum antifungal activity (MIC values: 0.5–8 μg/mL against Candida and Aspergillus species). Replacing pyridine with benzo[b]thiophene enhances hydrophobicity and alters binding to fungal targets, demonstrating the impact of heterocycle choice on bioactivity .

Biological Activity

(R)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C14H11ClN2O

- Molecular Weight : 258.70 g/mol

- CAS Number : 2828433-62-9

The compound features a dihydrooxazole ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. The presence of the chloropyridine moiety suggests potential activity against certain enzymes or receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, heteroaryl compounds have been shown to possess fungicidal activity against a range of phytopathogenic fungi, suggesting that this compound may also have similar applications in agriculture as an agrochemical fungicide .

Case Studies and Research Findings

- Fungicidal Activity : A study highlighted that related heteroaryl compounds demonstrated effectiveness against resistant strains of fungi. This suggests that this compound could be developed as a novel fungicide .

- Pharmacological Evaluation : In preclinical studies, compounds within the same chemical family have shown promise in modulating biological pathways associated with inflammation and infection. The dihydrooxazole structure is known to enhance bioavailability and efficacy in vivo .

- Synthesis and Optimization : Recent synthetic methodologies have focused on optimizing the yield and purity of this compound. Improved synthetic routes have been developed that increase the efficiency of producing this compound while maintaining its biological activity .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.